(4-chloro-1,2-oxazol-3-yl)methanol
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Overview
Description
(4-chloro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the hydroxymethyl group on the oxazole ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of an acid catalyst to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of (4-chloro-1,2-oxazol-3-yl)aldehyde or (4-chloro-1,2-oxazol-3-yl)carboxylic acid.
Reduction: Formation of this compound or (4-chloro-1,2-oxazol-3-yl)amine.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-chloro-1,2-oxazol-3-yl)methanol is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- (4-chloro-1,2-oxazol-3-yl)amine
- (4-chloro-1,2-oxazol-3-yl)aldehyde
- (4-chloro-1,2-oxazol-3-yl)carboxylic acid
Comparison: (4-chloro-1,2-oxazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding interactions compared to its analogs. This can influence its solubility, reactivity, and overall biological activity. The chloro group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2703774-55-2 |
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Molecular Formula |
C4H4ClNO2 |
Molecular Weight |
133.5 |
Purity |
95 |
Origin of Product |
United States |
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